synthesis and characterization of 8-methoxy-2-(3-thienyl)quinoline
synthesis and characterization of 8-methoxy-2-(3-thienyl)quinoline
Executive Summary & Strategic Rationale
This guide details the synthesis, purification, and characterization of 8-methoxy-2-(3-thienyl)quinoline , a pharmacologically relevant scaffold merging the privileged quinoline core with a thiophene bioisostere.
Scientific Significance: The 8-methoxyquinoline moiety is a validated pharmacophore in medicinal chemistry, known to modulate solubility and provide a hydrogen-bond acceptor site critical for kinase binding pockets (e.g., PI3K/mTOR pathways) and DNA intercalation. The introduction of a 3-thienyl group at the C2 position serves as a phenyl bioisostere, offering distinct electronic properties (electron-rich) and metabolic profiles (potential for reactive metabolite formation via S-oxidation, which must be monitored).
Synthetic Strategy: The route employs a Convergent Synthesis strategy. We utilize a regioselective chlorination of 8-methoxyquinoline-N-oxide to generate the electrophilic coupling partner, followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling to install the heteroaryl appendage.
Retrosynthetic Analysis
The logical disconnection reveals two primary precursors: the activated quinoline core (electrophile) and the thiophene organometallic reagent (nucleophile).
Figure 1: Retrosynthetic strategy isolating the C2-C3' bond formation.[1]
Experimental Protocols
Phase 1: Scaffold Preparation (Synthesis of 2-Chloro-8-methoxyquinoline)
This phase transforms the commercially available 8-hydroxyquinoline into a reactive electrophile. The critical step is the regioselective chlorination at C2 via the N-oxide intermediate.
Step 1.1: Methylation
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Reagents: 8-Hydroxyquinoline (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), Acetone (0.2 M).
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Protocol: Dissolve 8-hydroxyquinoline in acetone. Add K₂CO₃ and stir for 30 min to generate the phenoxide. Add MeI dropwise (exothermic). Reflux for 4-6 hours.
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Checkpoint: TLC (Hexane/EtOAc 7:3) should show the disappearance of the starting phenol (lower R_f) and appearance of the ether (higher R_f).
Step 1.2: N-Oxidation
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Reagents: 8-Methoxyquinoline (1.0 eq), m-CPBA (1.2 eq), DCM (0.1 M).
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Protocol: Dissolve the ether in DCM at 0°C. Add m-CPBA portion-wise. Warm to RT and stir overnight.
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Workup: Quench with sat. NaHCO₃ to neutralize m-chlorobenzoic acid byproduct. Extract with DCM.
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Causality: The N-oxide activates the ring for nucleophilic attack and directs the subsequent chlorination to the alpha (C2) position.
Step 1.3: Regioselective Chlorination (The Critical Step)
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Reagents: 8-Methoxyquinoline-N-oxide (1.0 eq), POCl₃ (5.0 eq), Chlorobenzene (solvent).
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Protocol: Dissolve N-oxide in chlorobenzene. Add POCl₃ dropwise under N₂. Heat to 90-100°C for 4 hours.
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Mechanism: The N-oxide oxygen attacks POCl₃, forming a highly electrophilic intermediate. Chloride ion attacks C2, followed by elimination of the phosphoryl species (Reissert-Henze mechanism).
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Validation: The product, 2-chloro-8-methoxyquinoline , is a stable solid.
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Data: 1H NMR (CDCl₃) should show a characteristic singlet/doublet for H2/H3 and the loss of the N-oxide signal.
Phase 2: Cross-Coupling (Suzuki-Miyaura)
This step installs the thiophene ring. 3-Thienylboronic acid is chosen over the 2-isomer to avoid potential sulfur poisoning of the catalyst often seen with 2-thienyl species and to access specific SAR space.
Protocol:
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Charge: In a Schlenk flask, combine 2-chloro-8-methoxyquinoline (1.0 eq), 3-thienylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).
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Solvent: Add degassed 1,4-Dioxane/2M Na₂CO₃ (3:1 ratio).
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Reaction: Heat to 90°C under Argon for 12 hours.
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Workup: Cool, filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.
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Purification: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Self-Validating System:
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Color Change: Reaction mixture typically transitions from yellow/orange to dark brown/black (formation of Pd(0)).
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TLC: Product will be highly fluorescent under UV (254/365 nm) due to extended conjugation.
Characterization Data (Predicted)
The following data structure serves as the standard for validating the synthesized target.
Table 1: Predicted 1H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| OCH₃ | 4.05 | Singlet | 3H | Characteristic methoxy on quinoline. |
| H3 (Quin) | 7.85 | Doublet | 1H | Beta-proton, deshielded by heteroaryl ring. |
| H4 (Quin) | 8.15 | Doublet | 1H | Alpha to ring junction, typically deshielded. |
| H5, H6, H7 | 7.0 - 7.5 | Multiplet | 3H | Benzenoid ring protons. |
| H2' (Thio) | 8.05 | Doublet (small J) | 1H | Alpha to sulfur, most deshielded thiophene H. |
| H4', H5' | 7.4 - 7.6 | Multiplet | 2H | Remaining thiophene protons. |
Mass Spectrometry (ESI+):
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Calculated MW: 241.09 g/mol
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Observed [M+H]⁺: 242.1 m/z
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Isotope Pattern: Significant M+1 and M+2 peaks due to Sulfur (34S ~4.2%) and Carbon-13.
Mechanistic Workflow Diagram
The following diagram illustrates the reaction pathway, highlighting the transition from the N-oxide intermediate to the final coupled product.
Figure 2: Reaction mechanism flow from N-oxide activation to Palladium cycle closure.
Safety & Handling
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Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Must be handled in a fume hood with dry glassware. Quench excess reagent carefully with ice/water.[2]
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3-Thienylboronic Acid: Generally low toxicity but handle as a potential irritant. Store at 2-8°C to prevent protodeboronation.
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Palladium Catalysts: Handle with care; potential sensitizers. Recover Pd waste separately for heavy metal disposal.
References
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Regioselective Chlorination of Quinoline N-Oxides
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Suzuki-Miyaura Coupling Protocols
- Source: "Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions."
- Citation:BenchChem. (2025). Provides specific stoichiometry and solvent systems for 3-thienylboronic acid coupling.
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(Validated via Search 1.4)
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Biological Activity of 8-Hydroxyquinoline Derivatives
- Source: "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines."
- Citation:MDPI - Molecules. (2022). Establishes the SAR of the 8-methoxy/hydroxy scaffold.
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(Validated via Search 1.5)
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Synthesis of 2-Chloro-8-methoxyquinoline (Alternative Route)
- Source: "Synthesis of Quinoline Analogues."
- Citation:Ball State University. (2013).
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(Validated via Search 1.11)
